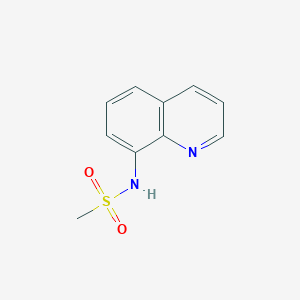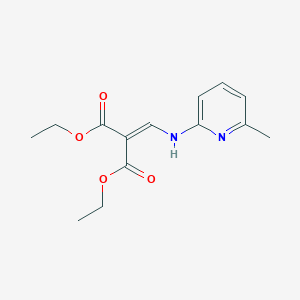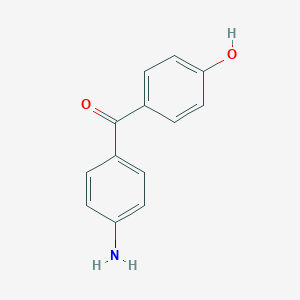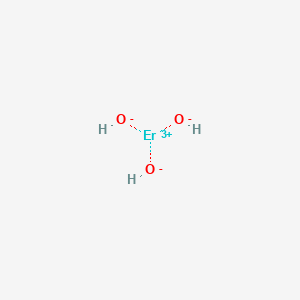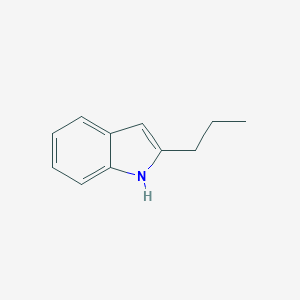
2-propyl-1H-indole
概要
説明
2-propyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: 2-propyl-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For 2-propyl substitution, specific alkylation reactions can be employed.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
- Oxindoles from oxidation.
- Dihydroindoles from reduction.
- Halogenated indoles from substitution reactions.
科学的研究の応用
2-propyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
- 1H-Indole, 3-propyl-
- 1H-Indole, 2-methyl-
- 1H-Indole, 2-ethyl-
Comparison: 2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
CAS番号 |
13228-41-6 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
2-propyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3 |
InChIキー |
HJENUMMIFDMCEN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2N1 |
正規SMILES |
CCCC1=CC2=CC=CC=C2N1 |
| 13228-41-6 | |
同義語 |
1H-Indole, 2-propyl- |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

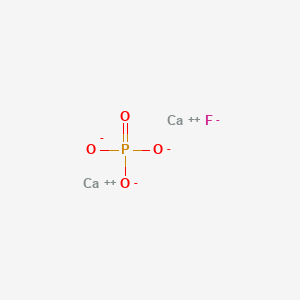
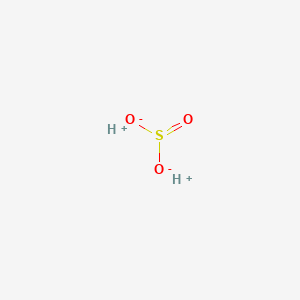
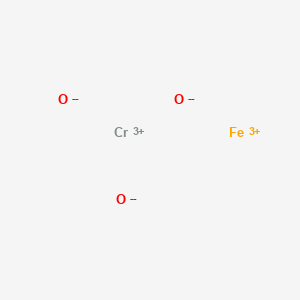
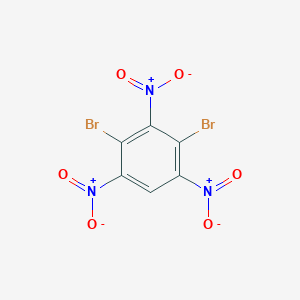
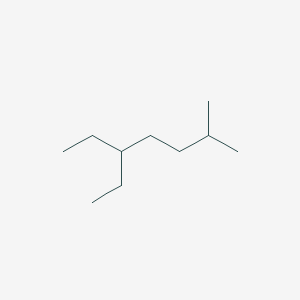
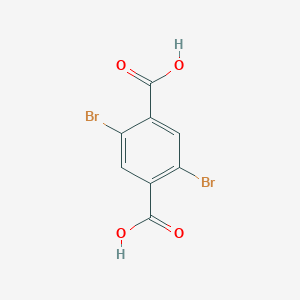
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
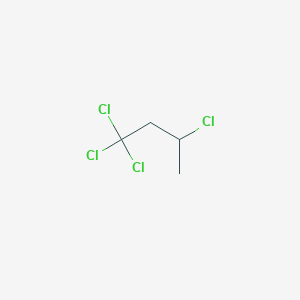
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)

